tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC18058541
Molecular Formula: C10H18BrNO2
Molecular Weight: 264.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18BrNO2 |
|---|---|
| Molecular Weight | 264.16 g/mol |
| IUPAC Name | tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | XBCLFXIDLLRPCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CN(C1)C(=O)OC(C)(C)C)Br |
Introduction
Chemical and Physical Properties
Structural Characteristics
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate consists of a four-membered azetidine ring substituted with a bromoethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations . Key spectral data include:
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IR: Peaks at 1,664–1,681 cm (C=O stretch) and 725 cm (C-Br stretch).
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H NMR: Signals at δ 3.5–4.1 ppm (azetidine CH), δ 1.4 ppm (tert-butyl CH), and δ 1.8–2.2 ppm (bromoethyl CHBr) .
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C NMR: Resonances at δ 155 ppm (Boc carbonyl), δ 35 ppm (azetidine CH), and δ 30 ppm (tert-butyl carbons) .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 264.16 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in DCM, DMF, THF | |
| Stability | Sensitive to moisture, light |
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions yields the azetidine core .
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Boc Protection: Treatment with di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine installs the Boc group .
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Bromination: Reaction of the azetidine intermediate with or introduces the bromoethyl moiety .
Optimization and Yield
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Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates and facilitate reaction homogeneity .
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Temperature: Reactions are conducted at 0–25°C to minimize side reactions .
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Purity: Gas chromatography (GC) analyses confirm purities >98%, with column chromatography (silica gel, hexane/EtOAc) as the standard purification method .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromoethyl group acts as a leaving group, enabling nucleophilic substitution reactions to form carbon-nitrogen or carbon-carbon bonds. Examples include:
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Anticancer Agents: Analogous azetidine derivatives exhibit cytotoxicity against and cell lines .
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Antimicrobials: Thiazole- and triazole-containing analogs demonstrate activity against and .
Ligand Design
The azetidine scaffold serves as a rigid backbone for developing ligands targeting G protein-coupled receptors (GPCRs) and kinases . For instance, tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (a structural analog) is used in synthesizing RORγt modulators for autoimmune disease treatment .
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| TRC | 25 mg | 265 | 95% |
| AK Scientific | 100 mg | 856 | 95% |
| Chemenu | 5 g | 1,869 | 95% |
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